molecular formula C8H5Br4NO2 B1582994 1,2-Bis(dibromomethyl)-4-nitrobenzene CAS No. 13209-16-0

1,2-Bis(dibromomethyl)-4-nitrobenzene

Cat. No.: B1582994
CAS No.: 13209-16-0
M. Wt: 466.75 g/mol
InChI Key: KYHYXMVGEXICQQ-UHFFFAOYSA-N
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Description

1,2-Bis(dibromomethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H6Br4NO2 It is characterized by the presence of two dibromomethyl groups and a nitro group attached to a benzene ring

Mechanism of Action

Preparation Methods

The synthesis of 1,2-Bis(dibromomethyl)-4-nitrobenzene typically involves the bromination of 1,2-bis(methyl)-4-nitrobenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the bromination process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1,2-Bis(dibromomethyl)-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The dibromomethyl groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols or ethers.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation Reactions: The dibromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

The major products formed from these reactions include substituted benzene derivatives, amino-substituted benzene, and carboxylic acids.

Scientific Research Applications

1,2-Bis(dibromomethyl)-4-nitrobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

1,2-Bis(dibromomethyl)-4-nitrobenzene can be compared with other similar compounds, such as:

    1,2-Bis(bromomethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1,2-Bis(dibromomethyl)-4-chlorobenzene: Contains a chlorine atom instead of a nitro group, leading to different reactivity and applications.

    1,2-Bis(dibromomethyl)-4-methylbenzene:

The uniqueness of this compound lies in the presence of both dibromomethyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.

Properties

IUPAC Name

1,2-bis(dibromomethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br4NO2/c9-7(10)5-2-1-4(13(14)15)3-6(5)8(11)12/h1-3,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHYXMVGEXICQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348254
Record name 1,2-Bis(dibromomethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13209-16-0
Record name 1,2-Bis(dibromomethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13209-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(dibromomethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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